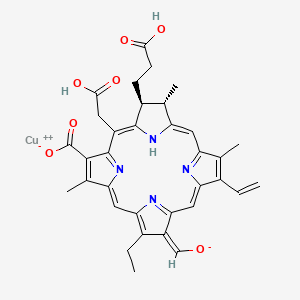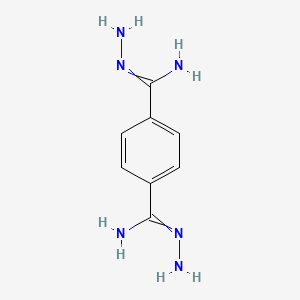
Benzene-1,4-dicarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-dicarbohydrazonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two carbohydrazonamide groups at the 1 and 4 positions
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of benzene-1,4-dicarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as acid catalysts can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene-1,4-dicarbohydrazonamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene-1,4-dicarbohydrazonamide exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Benzene-1,2-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 2 positions.
Benzene-1,3-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 3 positions.
Uniqueness: Benzene-1,4-dicarbohydrazonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.
Propiedades
Número CAS |
19173-40-1 |
|---|---|
Fórmula molecular |
C8H12N6 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
1-N',4-N'-diaminobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H12N6/c9-7(13-11)5-1-2-6(4-3-5)8(10)14-12/h1-4H,11-12H2,(H2,9,13)(H2,10,14) |
Clave InChI |
BYGMMXXTWLJWDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NN)N)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
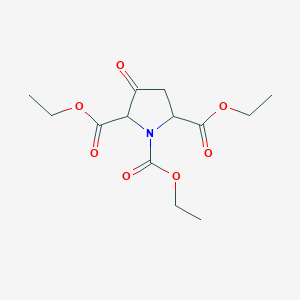


![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
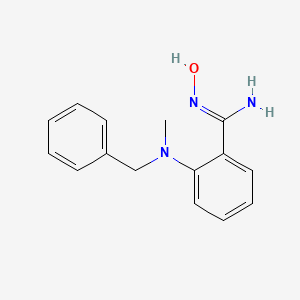
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

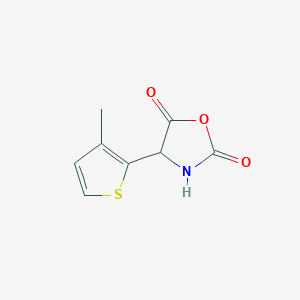
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
